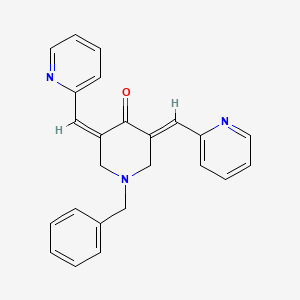![molecular formula C20H25BrN2O2 B15034359 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine](/img/structure/B15034359.png)
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine is a synthetic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine typically involves the reaction of 5-bromo-2-methoxybenzyl chloride with 4-methoxybenzylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Major Products Formed:
Oxidation: Formation of 5-formyl-2-methoxybenzyl derivatives.
Reduction: Formation of 5-hydroxy-2-methoxybenzyl derivatives.
Substitution: Formation of 5-substituted-2-methoxybenzyl derivatives.
Aplicaciones Científicas De Investigación
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets. It is believed to act as a modulator of certain receptors in the central nervous system, influencing neurotransmitter release and uptake. The exact pathways and molecular targets are still under investigation, but it is thought to involve G-protein coupled receptors and ion channels.
Comparación Con Compuestos Similares
- 1-[(4-Chlorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine
- 1-[(4-Fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine
- 1-[(4-Methylphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine
Comparison: 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in synthetic chemistry. Additionally, the methoxy groups enhance its solubility and pharmacokinetic properties, making it a valuable compound for medicinal research.
Propiedades
Fórmula molecular |
C20H25BrN2O2 |
|---|---|
Peso molecular |
405.3 g/mol |
Nombre IUPAC |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C20H25BrN2O2/c1-24-19-6-3-16(4-7-19)14-22-9-11-23(12-10-22)15-17-13-18(21)5-8-20(17)25-2/h3-8,13H,9-12,14-15H2,1-2H3 |
Clave InChI |
LDLWKQDWMTWIMP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C=CC(=C3)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15034285.png)
![N-{(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-1-en-2-yl}-4-methylbenzamide](/img/structure/B15034293.png)
![N-phenyl-2-[4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B15034297.png)
![1-Phenyl-3-[4-(propan-2-yl)phenyl]-4,7-phenanthroline](/img/structure/B15034299.png)
![Ethyl 4-(3,4-dimethylphenyl)-2-{[3-(morpholin-4-yl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B15034306.png)
![4-{[2-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B15034311.png)
![Ethyl 5-cyano-4-(2-methoxyphenyl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B15034318.png)
![6-Amino-4-hexyl-3-phenyl-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B15034324.png)

![N-[2-(3-chlorophenyl)-1,3-benzoxazol-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B15034341.png)
![Ethyl {[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B15034342.png)
![4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15034349.png)
![(2Z)-5-amino-2-[3-bromo-4-(dimethylamino)benzylidene]-7-[3-bromo-4-(dimethylamino)phenyl]-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B15034350.png)
![2-[(2-Methyl-3-{[3-(morpholin-4-yl)propyl]amino}-4,6-dinitrophenyl)amino]ethanol](/img/structure/B15034358.png)
